AMG 487 (S-enantiomer)

Description

Properties

IUPAC Name |

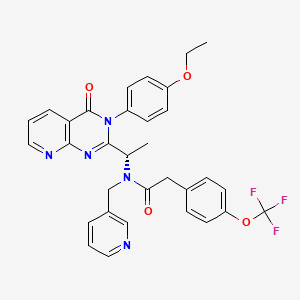

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of AMG 487 (S-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the S-enantiomer of AMG 487, a potent and selective antagonist of the chemokine receptor CXCR3. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

AMG 487 is a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a critical role in immune cell trafficking. The S-enantiomer of AMG 487 is the biologically active form of the molecule.[1][2][3][4][5] CXCR3 and its ligands, CXCL9, CXCL10, and CXCL11, are key mediators of inflammatory responses and have been implicated in a variety of autoimmune diseases and cancer.[6] By blocking the interaction of these chemokines with their receptor, AMG 487 can modulate immune responses and has shown therapeutic potential in preclinical models of various diseases.

Synthesis of AMG 487 (S-enantiomer)

While the direct asymmetric synthesis of the S-enantiomer of AMG 487 is not extensively detailed in publicly available literature, a plausible and efficient method involves the synthesis of the racemic compound followed by chiral resolution of a key amine intermediate. This approach is a common strategy in pharmaceutical chemistry for obtaining enantiomerically pure compounds.[7][8]

Proposed Synthetic Workflow

The overall synthetic strategy involves a multi-step process culminating in the formation of the final amide product. A key step is the resolution of a chiral amine intermediate to ensure the desired stereochemistry in the final molecule.

Experimental Protocols

Step 1: Synthesis of Racemic 1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethan-1-amine

A detailed protocol for the synthesis of the racemic amine precursor can be adapted from known procedures for similar quinazolinone derivatives.

-

Reaction Setup: To a solution of 2-amino-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as methanol, add acetaldehyde (1.2 eq).

-

Reductive Amination: The reaction mixture is stirred at room temperature for 1 hour. Then, a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise.

-

Work-up and Isolation: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the racemic amine. The product can be purified by column chromatography.

Step 2: Chiral Resolution of the Racemic Amine

Classical resolution via diastereomeric salt formation is a robust method for separating enantiomers.

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol). To this solution, add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent.

-

Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of the S-amine with the R-resolving agent is expected to crystallize preferentially due to lower solubility.

-

Isolation of the Diastereomeric Salt: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the resolved salt can be checked by chiral HPLC.

-

Liberation of the Chiral Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free S-enantiomer of the amine. The free amine is then extracted with an organic solvent, and the organic layer is dried and concentrated.

Step 3: Amide Coupling to Yield AMG 487 (S-enantiomer)

The final step involves the coupling of the chiral amine with the corresponding carboxylic acid.

-

Reaction Setup: To a solution of (S)-1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethan-1-amine (1.0 eq) and 2-(4-(trifluoromethoxy)phenyl)acetic acid (1.1 eq) in an aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction and Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with aqueous solutions to remove residual reagents and then dried and concentrated. The crude product is purified by column chromatography to yield the final S-enantiomer of AMG 487.

Characterization of AMG 487 (S-enantiomer)

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [9] |

| Molecular Weight | 603.59 g/mol | [9] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity (HPLC) | ≥98% | [9] |

| Solubility | Soluble in DMSO | |

| CAS Number | 473720-30-8 | [1] |

Spectroscopic Data

-

¹H NMR: Characteristic peaks corresponding to the aromatic protons of the quinazolinone, ethoxyphenyl, pyridinyl, and trifluoromethoxyphenyl groups, as well as the aliphatic protons of the ethyl and methyl groups. The chiral center would result in a specific splitting pattern for the adjacent protons.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the quinazolinone and amide functionalities.

-

Mass Spectrometry (ESI-MS): An exact mass measurement corresponding to the molecular formula, typically observed as [M+H]⁺. Fragmentation patterns would be consistent with the cleavage of the amide bond and other labile bonds in the structure.

-

Chiral HPLC: A single peak at the expected retention time for the S-enantiomer when analyzed on a suitable chiral stationary phase, confirming its enantiomeric purity.

Biological Activity and Signaling Pathways

AMG 487 (S-enantiomer) is a potent and selective antagonist of CXCR3. Its biological activity is primarily mediated through the inhibition of CXCR3 signaling, which has implications for various physiological and pathological processes.

CXCR3 Binding and Functional Antagonism

AMG 487 inhibits the binding of the natural chemokines CXCL10 and CXCL11 to CXCR3 with IC₅₀ values in the low nanomolar range.[10] This competitive binding prevents the conformational changes in the receptor required for signal transduction.

| Assay | IC₅₀ (nM) |

| CXCL10 Binding Inhibition | 8.0 |

| CXCL11 Binding Inhibition | 8.2 |

| ITAC-induced Calcium Mobilization | 5 |

| IP-10-induced Cell Migration | 8 |

| ITAC-induced Cell Migration | 15 |

| MIG-induced Cell Migration | 36 |

Data for racemic AMG 487, with the S-enantiomer being the active component.

CXCR3 Signaling Pathway

Upon binding of its chemokine ligands, CXCR3 activates intracellular signaling cascades, primarily through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. A key consequence of CXCR3 activation is the mobilization of intracellular calcium and the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes. AMG 487 blocks these signaling events.

Key Experimental Protocols

CXCR3 Radioligand Binding Assay

This assay is used to determine the binding affinity of AMG 487 for the CXCR3 receptor.

-

Cell Culture: Use a cell line stably expressing human CXCR3 (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10 or ¹²⁵I-CXCL11) and varying concentrations of AMG 487 (S-enantiomer).

-

Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of AMG 487 that inhibits 50% of the specific binding of the radioligand.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of AMG 487 to block chemokine-induced calcium release.

-

Cell Preparation: Load CXCR3-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with varying concentrations of AMG 487 (S-enantiomer).

-

Stimulation: Add a CXCR3 agonist (e.g., CXCL10 or CXCL11) to stimulate the cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The inhibition of the calcium signal by AMG 487 is used to calculate the IC₅₀ value.

NF-κB Reporter Gene Assay

This assay quantifies the effect of AMG 487 on the activation of the NF-κB signaling pathway.

-

Cell Transfection: Use a cell line that is co-transfected with a CXCR3 expression vector and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Treat the cells with varying concentrations of AMG 487 (S-enantiomer) followed by stimulation with a CXCR3 agonist.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The reduction in luciferase activity in the presence of AMG 487 indicates the inhibition of NF-κB activation, from which an IC₅₀ value can be determined.

Conclusion

The S-enantiomer of AMG 487 is a potent and selective antagonist of the CXCR3 receptor with significant potential for the treatment of inflammatory diseases and cancer. This guide provides a comprehensive overview of a plausible synthetic route, detailed characterization, and the biological activity of this important molecule. The experimental protocols outlined herein should serve as a valuable resource for researchers working on the development and evaluation of CXCR3-targeted therapeutics. Further research into the asymmetric synthesis and in-depth characterization of this compound will undoubtedly contribute to its clinical development.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of multi-nitrogen-containing heterocycles using azoalkenes as key intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. AMG 487 (S-enantiomer) | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. biocompare.com [biocompare.com]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Development of AMG 487: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 487 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a key mediator of inflammatory responses. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of AMG 487. It details the in vitro and in vivo pharmacology, pharmacokinetic profile, and the rationale for its investigation in inflammatory and autoimmune diseases, as well as oncology. Detailed experimental methodologies and quantitative data are presented to serve as a resource for researchers in the field of chemokine receptor antagonism and drug development.

Introduction

The chemokine receptor CXCR3 and its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—play a pivotal role in the recruitment of Th1-polarized T cells, natural killer (NK) cells, and other immune cells to sites of inflammation.[1][2] This axis is implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as in cancer metastasis and allograft rejection.[3][4] Consequently, antagonism of CXCR3 has been a significant focus of therapeutic discovery efforts. AMG 487, developed by Amgen, emerged as a potent and orally bioavailable antagonist of CXCR3.[5] This guide delineates the key scientific data and methodologies associated with the discovery and development of this compound.

Physicochemical Properties and Synthesis

AMG 487 is chemically described as (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide.

Table 1: Physicochemical Properties of AMG 487

| Property | Value |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ |

| Molecular Weight | 603.59 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

A detailed, step-by-step synthesis of AMG 487 is outlined in the patent literature (WO2009094168A1). The synthesis involves a multi-step process culminating in the coupling of key intermediates to form the final pyrido[2,3-d]pyrimidin-4-one scaffold.[6]

In Vitro Pharmacology

Binding Affinity and Functional Antagonism

AMG 487 demonstrates high affinity for the CXCR3 receptor, effectively inhibiting the binding of its natural ligands.[7] Functional assays confirm its ability to block downstream signaling and cellular responses mediated by CXCR3 activation.

Table 2: In Vitro Activity of AMG 487

| Assay Type | Ligand/Stimulus | Cell Line/System | Endpoint | IC₅₀ (nM) |

| Radioligand Binding | ¹²⁵I-IP-10 | CXCR3-expressing cells | Ligand Displacement | 8.0[7] |

| Radioligand Binding | ¹²⁵I-ITAC | CXCR3-expressing cells | Ligand Displacement | 8.2[7] |

| Cell Migration | IP-10 (CXCL10) | CXCR3-expressing cells | Inhibition of Chemotaxis | 8[7] |

| Cell Migration | ITAC (CXCL11) | CXCR3-expressing cells | Inhibition of Chemotaxis | 15[7] |

| Cell Migration | Mig (CXCL9) | CXCR3-expressing cells | Inhibition of Chemotaxis | 36[7] |

| Calcium Mobilization | ITAC (CXCL11) | CXCR3-expressing cells | Inhibition of Ca²⁺ flux | 5[7] |

Experimental Protocols

Objective: To determine the binding affinity of AMG 487 to the CXCR3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably overexpressing human CXCR3.

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Radioligand: ¹²⁵I-labeled CXCL10 (IP-10) or ¹²⁵I-labeled CXCL11 (I-TAC).

-

Procedure: a. In a 96-well plate, combine CXCR3-expressing cell membranes, a fixed concentration of radioligand, and varying concentrations of AMG 487. b. To determine non-specific binding, a high concentration of an unlabeled CXCR3 ligand is added to a set of wells. c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. d. The reaction is terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer. e. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition binding curve.[8]

Objective: To assess the functional antagonism of AMG 487 on CXCR3-mediated cell migration.

Methodology:

-

Cells: A T-cell line, such as Jurkat cells, endogenously or recombinantly expressing CXCR3, is used.[9][10][11]

-

Apparatus: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane (typically 5 µm pore size).

-

Procedure: a. Jurkat cells are pre-incubated with varying concentrations of AMG 487 or vehicle control. b. The lower chamber of the chemotaxis plate is filled with media containing a CXCR3 ligand (e.g., CXCL10, CXCL11, or CXCL9) as a chemoattractant. c. The pre-treated cells are added to the upper chamber (the insert). d. The plate is incubated for 2-4 hours at 37°C to allow for cell migration through the membrane. e. Migrated cells in the lower chamber are quantified, typically by cell counting using a flow cytometer or a fluorescent dye-based method.

-

Data Analysis: The IC₅₀ value is calculated as the concentration of AMG 487 that inhibits 50% of the chemokine-induced cell migration.

Objective: To measure the inhibitory effect of AMG 487 on CXCR3-mediated intracellular calcium flux.

Methodology:

-

Cells: A cell line stably expressing CXCR3 is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Apparatus: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or FlexStation®).[12][13][14][15]

-

Procedure: a. Dye-loaded cells are plated in a 96- or 384-well plate and pre-incubated with various concentrations of AMG 487 or vehicle. b. The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established. c. A CXCR3 agonist (e.g., CXCL11) is injected into the wells, and the change in fluorescence intensity is monitored in real-time.

-

Data Analysis: The IC₅₀ value is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium peak.

Mechanism of Action and Signaling Pathway

AMG 487 acts as a non-competitive antagonist of CXCR3. Upon ligand binding, CXCR3, a G-protein coupled receptor (GPCR), primarily couples to the Gαi subunit. This initiates a signaling cascade involving the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of downstream kinases such as ERK and Akt.[2][16] By binding to an allosteric site on the receptor, AMG 487 prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, thereby blocking cellular responses. Notably, inhibition of the CXCR3 pathway by AMG 487 has been shown to suppress the activation of the NF-κB signaling pathway.[17]

References

- 1. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMG 487, a Selective CXCR3 Antagonist, Has Potential to Treat Metastatic Cancer | MedChemExpress [medchemexpress.eu]

- 5. | BioWorld [bioworld.com]

- 6. WO2009094168A1 - Cxcr3 antagonists - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sartorius.com [sartorius.com]

- 10. Inhibition of CXCL12-mediated chemotaxis of Jurkat cells by direct immunotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 13. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of AMG 487: A Technical Guide to the Core Active Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the human chemokine receptor CXCR3. This receptor and its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are key mediators of inflammatory responses, particularly those driven by Th1-type immune cells. Consequently, CXCR3 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain cancers. While often referred to as a single entity, AMG 487 is a chiral molecule. This guide focuses on the pharmacologically active enantiomer, providing a comprehensive overview of its binding, functional, and in vivo properties.

A Note on Stereochemistry: The user's request specified the S-enantiomer of AMG 487. However, a thorough review of the scientific literature, including key publications on the metabolism of AMG 487, identifies the active compound as the R-enantiomer: (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide. Publicly available pharmacological data for "AMG 487" or "(±)-AMG 487" is attributed to the activity of this R-enantiomer. There is a lack of publicly available data on the specific pharmacological activity of the S-enantiomer, which may serve as a negative control in experimental settings. This guide will henceforth focus on the active R-enantiomer, referred to as AMG 487.

Mechanism of Action

AMG 487 functions as a non-competitive antagonist of CXCR3. It binds to a site on the receptor that is distinct from the binding site of its natural chemokine ligands. This allosteric modulation prevents the receptor from undergoing the conformational changes necessary for G-protein coupling and downstream signaling, even in the presence of CXCL9, CXCL10, or CXCL11. This blockade of CXCR3 signaling inhibits the chemotaxis of immune cells, such as activated T cells and NK cells, to sites of inflammation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for AMG 487.

Table 1: Receptor Binding Affinity

| Radioligand | Cell Line/Tissue | Assay Type | IC50 (nM) | Reference |

| 125I-IP-10 | Human CXCR3-transfected cells | Radioligand Binding | 8.0 | [1] |

| 125I-ITAC | Human CXCR3-transfected cells | Radioligand Binding | 8.2 | [1] |

Table 2: In Vitro Functional Activity

| Assay Type | Stimulus | Cell Line | IC50 (nM) | Reference |

| Chemotaxis | IP-10 (CXCL10) | Human CXCR3-transfected cells | 8 | [2] |

| Chemotaxis | ITAC (CXCL11) | Human CXCR3-transfected cells | 15 | [2] |

| Chemotaxis | Mig (CXCL9) | Human CXCR3-transfected cells | 36 | [2] |

| Calcium Mobilization | ITAC (CXCL11) | Human CXCR3-transfected cells | 5 | [3] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the affinity of AMG 487 for the CXCR3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CXCR3

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

-

Radioligand: 125I-IP-10 or 125I-ITAC

-

AMG 487 (R-enantiomer)

-

Non-specific binding control: High concentration of unlabeled IP-10 or ITAC

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture CXCR3-expressing HEK293 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein per well), a fixed concentration of radioligand (e.g., 0.1 nM 125I-IP-10), and varying concentrations of AMG 487.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of AMG 487. Determine the IC50 value, the concentration of AMG 487 that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.

Chemotaxis Assay

Objective: To assess the ability of AMG 487 to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient.

Materials:

-

CXCR3-expressing cells (e.g., activated human T-lymphocytes)

-

Chemotaxis medium: RPMI 1640 with 0.5% BSA

-

Chemokine: CXCL10, CXCL11, or CXCL9

-

AMG 487 (R-enantiomer)

-

Transwell inserts with a 5 µm pore size for a 24-well plate

-

Fluorescent dye for cell quantification (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture and activate human T-lymphocytes. Resuspend the cells in chemotaxis medium.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add chemotaxis medium containing the chemokine (e.g., 10 nM CXCL10).

-

In the upper Transwell insert, add the cell suspension pre-incubated with varying concentrations of AMG 487 for 30 minutes at 37°C.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Cell Migration Quantification:

-

Remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM.

-

-

Data Analysis: Plot the percentage of migrated cells against the concentration of AMG 487. Determine the IC50 value, the concentration of AMG 487 that inhibits 50% of cell migration, using non-linear regression analysis.

Calcium Mobilization Assay

Objective: To measure the ability of AMG 487 to block chemokine-induced intracellular calcium flux in CXCR3-expressing cells.

Materials:

-

HEK293 cells stably expressing human CXCR3

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Chemokine: CXCL11

-

AMG 487 (R-enantiomer)

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Plating: Seed CXCR3-expressing HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of AMG 487 to the wells and incubate for 15-30 minutes.

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of CXCL11 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the chemokine-induced calcium response for each concentration of AMG 487. Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

CXCR3 Signaling Pathway and Point of Inhibition by AMG 487

Caption: CXCR3 Signaling and AMG 487 Inhibition.

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Characterization Workflow.

Logical Relationship of AMG 487's Action

Caption: Logical Flow of AMG 487's Pharmacological Effect.

References

AMG 487 S-enantiomer: A Deep Dive into Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a pivotal role in mediating the trafficking of activated T cells, particularly T helper 1 (Th1) cells, to sites of inflammation. The S-enantiomer of AMG 487 is identified as the active component responsible for this antagonism. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by the AMG 487 S-enantiomer, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action

AMG 487 competitively binds to the orthosteric pocket of CXCR3, preventing the binding of its natural chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1] This blockade stabilizes the inactive conformation of the receptor, thereby inhibiting the initiation of downstream intracellular signaling cascades that are crucial for T-cell chemotaxis, activation, and inflammatory responses.[1]

Quantitative Analysis of AMG 487 Activity

The inhibitory potency of AMG 487 has been quantified in various in vitro assays. The following table summarizes the key IC50 values for the racemic mixture of AMG 487, which are primarily attributed to the activity of the S-enantiomer.

| Target Interaction | Ligand | IC50 (nM) | Reference |

| Ligand Binding Inhibition | CXCL10 (IP-10) | 8.0 | [2][3] |

| CXCL11 (I-TAC) | 8.2 | [2][3] | |

| Functional Inhibition | |||

| Cell Migration | CXCL9 (Mig) | 36 | [2][4] |

| CXCL10 (IP-10) | 8 | [2][4] | |

| CXCL11 (I-TAC) | 15 | [2][4] | |

| Calcium Mobilization | CXCL11 (I-TAC) | 5 | [2] |

Downstream Signaling Pathways Modulated by AMG 487 S-enantiomer

Antagonism of CXCR3 by the AMG 487 S-enantiomer leads to the attenuation of several critical downstream signaling pathways.

Inhibition of G-protein Coupling and Calcium Mobilization

Upon ligand binding, CXCR3 typically couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical early event in T-cell activation and chemotaxis. The AMG 487 S-enantiomer, by stabilizing the inactive state of CXCR3, prevents this G-protein coupling and the subsequent mobilization of intracellular calcium.[2]

Modulation of the PI3K/Akt and MAPK/ERK Signaling Pathways

Activation of CXCR3 by its ligands also triggers the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and migration. While direct quantitative data for the S-enantiomer's effect on these pathways is limited, the antagonism of CXCR3 is expected to lead to a reduction in the phosphorylation and activation of key downstream effectors like Akt and ERK.

References

Stereospecificity of AMG 487 Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereospecificity of the enantiomers of AMG 487, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). A detailed examination of the pharmacological properties of the individual (R)- and (S)-enantiomers is presented, highlighting the critical role of stereochemistry in the interaction with the CXCR3 receptor. This document summarizes key quantitative data from in vitro binding and functional assays, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of immune cells, particularly T helper 1 (Th1) lymphocytes, to sites of inflammation. Its ligands include CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). Due to its involvement in various inflammatory and autoimmune diseases, CXCR3 has emerged as a significant therapeutic target.

AMG 487 is a small molecule antagonist of CXCR3 that has demonstrated efficacy in preclinical models of inflammatory diseases. As a chiral molecule, AMG 487 exists as two enantiomers, (R)-AMG 487 and (S)-AMG 487. Understanding the stereospecificity of these enantiomers is crucial for optimizing therapeutic efficacy and minimizing off-target effects. This guide delves into the distinct pharmacological profiles of each enantiomer.

Quantitative Pharmacological Data

The affinity and functional potency of the racemic mixture and individual enantiomers of AMG 487 have been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating a clear stereospecificity in the interaction with the human CXCR3 receptor.

Table 1: Radioligand Binding Affinity of AMG 487 Racemate and Enantiomers at CXCR3

| Compound | 125I-IP-10 Displacement IC50 (nM) |

| (±)-AMG 487 (racemate) | 8.0[1] |

| (S)-AMG 487 | 8.0 |

| (R)-AMG 487 | >10,000 |

Data derived from competitive binding assays using membranes from cells expressing human CXCR3.

Table 2: Functional Antagonism of CXCR3-mediated Cell Migration by AMG 487 Racemate

| Chemokine | (±)-AMG 487 IC50 (nM) |

| IP-10 (CXCL10) | 8[1] |

| I-TAC (CXCL11) | 15[1] |

| Mig (CXCL9) | 36[1] |

Data from in vitro cell migration assays using human peripheral blood mononuclear cells (PBMCs).[1]

Note: While specific IC50 values for the individual enantiomers in functional assays are not detailed in the primary cited literature, the binding data strongly suggests that the (S)-enantiomer is the biologically active component responsible for the observed antagonism. A study on the metabolism of AMG 487 identified the (R)-enantiomer, but did not report on its pharmacological activity at the CXCR3 receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the stereospecificity of AMG 487 enantiomers.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CXCR3 receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the AMG 487 enantiomers in displacing a radiolabeled ligand from the human CXCR3 receptor.

Materials:

-

Membrane preparations from HEK293 or CHO cells stably expressing human CXCR3.

-

125I-IP-10 (radioligand).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).

-

Test compounds: (±)-AMG 487, (S)-AMG 487, (R)-AMG 487.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the CXCR3-expressing cell membranes, a fixed concentration of 125I-IP-10, and varying concentrations of the test compound in the binding buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

References

The Role of the S-Enantiomer of AMG 487 in T-Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell migration to sites of inflammation is a critical process in the immune response and is implicated in the pathology of numerous autoimmune diseases. The chemokine receptor CXCR3, predominantly expressed on activated T-helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells, plays a pivotal role in directing these cells to inflamed tissues. Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are interferon-inducible chemokines often found at high levels in inflammatory microenvironments. Consequently, antagonism of the CXCR3 receptor represents a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders.

AMG 487 is a potent and selective antagonist of CXCR3. While much of the publicly available data pertains to the racemic mixture, (±)-AMG 487, this guide focuses on the role of its S-enantiomer in T-cell migration, drawing inferences from the activity of the racemate where specific data for the S-enantiomer is not available. This document provides a comprehensive overview of the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.

Data Presentation

| Assay | Ligand/Chemokine | IC50 (nM) | Reference |

| Ligand Binding Inhibition | CXCL10 (IP-10) | 8.0 | [1] |

| CXCL11 (I-TAC) | 8.2 | [1] | |

| T-Cell Migration Inhibition | CXCL9 (Mig) | 36 | [1] |

| CXCL10 (IP-10) | 8 | [1] | |

| CXCL11 (I-TAC) | 15 | [1] |

Experimental Protocols

To facilitate further research and validation of the S-enantiomer of AMG 487, detailed methodologies for key experiments are provided below.

CXCR3 Radioligand Binding Assay (Competition)

This protocol is adapted from standard methodologies for G-protein coupled receptor (GPCR) binding assays and is suitable for determining the affinity of unlabeled antagonists like the S-enantiomer of AMG 487 by measuring their ability to displace a radiolabeled ligand from the CXCR3 receptor.

Materials:

-

Cells: A cell line stably expressing human CXCR3 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11 (PerkinElmer or equivalent).

-

Test Compound: S-enantiomer of AMG 487, dissolved in DMSO and serially diluted.

-

Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled CXCL10 or CXCL11 (e.g., 1 µM).

-

96-well plates (e.g., Corning).

-

Cell harvester and glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid .

Procedure:

-

Cell Preparation: Culture CXCR3-expressing cells to ~80-90% confluency. On the day of the experiment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend them in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of non-specific binding control.

-

Competition: 50 µL of each serial dilution of the S-enantiomer of AMG 487.

-

-

Add Radioligand: Add 50 µL of the radioligand (at a final concentration close to its Kd) to all wells.

-

Add Cells: Add 100 µL of the cell suspension to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Harvesting: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

T-Cell Chemotaxis Assay (Boyden Chamber/Transwell)

This assay measures the ability of the S-enantiomer of AMG 487 to inhibit the migration of T-cells towards a CXCR3 ligand.

Materials:

-

T-cells: Activated human T-lymphocytes or a T-cell line expressing CXCR3 (e.g., Jurkat).

-

Chemoattractant: Recombinant human CXCL10 or CXCL11.

-

Test Compound: S-enantiomer of AMG 487, dissolved in DMSO and serially diluted.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Transwell inserts: 24-well plate with 5 µm pore size inserts (Corning or equivalent)[2].

-

Staining/Detection Reagent: Calcein-AM or a similar viability dye.

-

Fluorescence plate reader .

Procedure:

-

Cell Preparation: Culture T-cells as required. Prior to the assay, wash the cells and resuspend them in assay medium to a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Lower Chamber: Add 600 µL of assay medium containing the chemoattractant (at a concentration predetermined to induce optimal migration, e.g., 100 ng/mL) to the lower wells of the 24-well plate. For negative control wells, add assay medium without the chemoattractant.

-

Upper Chamber (Inserts): In a separate tube, pre-incubate the T-cell suspension with various concentrations of the S-enantiomer of AMG 487 (or vehicle control) for 30 minutes at 37°C. Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the top of the transwell inserts.

-

-

Incubation: Place the inserts into the wells containing the chemoattractant and incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Migration:

-

Carefully remove the inserts from the wells.

-

To quantify the migrated cells in the lower chamber, add a cell viability reagent like Calcein-AM and incubate according to the manufacturer's instructions.

-

Read the fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of the S-enantiomer of AMG 487 compared to the vehicle control. Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Mandatory Visualization

CXCR3 Signaling Pathway and Inhibition by AMG 487

Caption: CXCR3 signaling cascade leading to T-cell migration and its inhibition by AMG 487.

Experimental Workflow for T-Cell Migration Inhibition Assay

Caption: Step-by-step workflow for the T-cell transwell migration inhibition assay.

Conclusion

The S-enantiomer of AMG 487, as part of the racemic mixture, demonstrates potent antagonism of the CXCR3 receptor, leading to the inhibition of T-cell migration towards key inflammatory chemokines. While direct comparative data for the individual enantiomers on T-cell migration is not widely published, the available information on racemic AMG 487 strongly supports its role as a significant inhibitor of this process. The provided experimental protocols offer a framework for researchers to further investigate the specific activity of the S-enantiomer and its therapeutic potential in CXCR3-mediated diseases. The visualization of the underlying signaling pathway and experimental workflow serves to clarify the mechanism of action and the practical steps involved in its characterization. Further studies are warranted to delineate the precise contribution of the S-enantiomer to the overall activity of AMG 487 and to explore its full therapeutic utility.

References

Preclinical Profile of AMG 487 S-enantiomer: A CXCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a pivotal role in the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its ligands include CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). Due to its role in mediating inflammatory responses, CXCR3 has emerged as a promising therapeutic target for a range of autoimmune diseases and cancer. AMG 487 exists as a racemic mixture of two enantiomers, the S- and R-forms. This technical guide focuses on the preclinical studies of the AMG 487 S-enantiomer, providing a comprehensive overview of its pharmacological properties, experimental methodologies, and relevant signaling pathways. While much of the publicly available data pertains to the racemic mixture, (±)-AMG 487, this document will distinguish and present data specific to the S-enantiomer where available.

Core Data Summary

In Vitro Activity

Table 1: In Vitro Inhibition of Chemokine Binding and Cell Migration by (±)-AMG 487

| Assay Type | Ligand | Cell Type | IC50 (nM) |

| Radioligand Binding | 125I-IP-10 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 8.0[1][2] |

| Radioligand Binding | 125I-I-TAC | Human Peripheral Blood Mononuclear Cells (PBMCs) | 8.2[1][2] |

| Chemotaxis | IP-10 (CXCL10) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 8[1][2] |

| Chemotaxis | I-TAC (CXCL11) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 15[1][2] |

| Chemotaxis | Mig (CXCL9) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 36[1][2] |

In Vivo Efficacy

The therapeutic potential of AMG 487 has been evaluated in various preclinical animal models, primarily using the racemic mixture. These studies demonstrate the compound's ability to modulate immune responses and inhibit disease progression in models of cancer and autoimmune disease.

Table 2: In Vivo Efficacy of (±)-AMG 487 in Preclinical Models

| Disease Model | Animal Model | Dosing Regimen | Key Findings |

| Breast Cancer Metastasis | BALB/c mice with orthotopic 4T1-luc breast tumors | 5 mg/kg, intraperitoneally, twice daily | Significant reduction in lung metastasis.[3][4] |

| Collagen-Induced Arthritis | DBA/1J mice | 5 mg/kg, intraperitoneally, every 48 hours from day 21 to 41 | Significant alleviation of joint inflammation and reduction in arthritic clinical scores.[1][5] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of AMG 487 S-enantiomer to the CXCR3 receptor.

Protocol:

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CXCR3 are used.

-

Radioligand: 125I-labeled IP-10 (CXCL10) is used as the radioligand.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing 50 mM HEPES (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin (BSA).

-

Competition Assay:

-

A fixed concentration of 125I-IP-10 is incubated with the cells in the presence of increasing concentrations of unlabeled AMG 487 S-enantiomer.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled IP-10.

-

Incubation is carried out at room temperature for 60-90 minutes with gentle agitation.

-

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter plate. The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the S-enantiomer that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To evaluate the ability of AMG 487 S-enantiomer to inhibit chemokine-induced cell migration.

Protocol:

-

Cell Preparation: Activated human T cells or other CXCR3-expressing immune cells are isolated and resuspended in assay medium.

-

Chemoattractant: Recombinant human CXCL9, CXCL10, or CXCL11 is used as the chemoattractant.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used.

-

The lower chamber is filled with assay medium containing the chemoattractant.

-

The upper chamber is seeded with the prepared cells, which have been pre-incubated with various concentrations of AMG 487 S-enantiomer or vehicle control.

-

-

Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (typically 2-4 hours).

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring a fluorescent dye (e.g., Calcein AM) or by direct cell counting using a microscope or an automated cell counter.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the S-enantiomer, and the IC50 value is determined.

Mandatory Visualizations

CXCR3 Signaling Pathway

Caption: CXCR3 signaling cascade initiated by ligand binding.

Experimental Workflow: In Vitro Chemotaxis Assay

Caption: Step-by-step workflow for the in vitro chemotaxis assay.

Conclusion

The available preclinical data for (±)-AMG 487 strongly support its role as a potent and selective antagonist of CXCR3, with demonstrated efficacy in animal models of cancer and autoimmune disease. While specific data for the S-enantiomer is limited in publicly accessible literature, the high potency of the racemate suggests that at least one of the enantiomers is highly active. Further studies directly comparing the pharmacological and pharmacokinetic profiles of the S- and R-enantiomers are necessary to fully elucidate the contribution of the S-enantiomer to the overall activity of the racemic mixture. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret further preclinical studies on the AMG 487 S-enantiomer and other CXCR3 antagonists.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery and optimization of a series of quinazolinone-derived antagonists of CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMG 487 (S-enantiomer) in In Vitro Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the chemokine receptor CXCR3.[1][2] Chemokine receptors, such as CXCR3, are critical mediators of immune cell trafficking and have been implicated in various inflammatory diseases and cancer metastasis. The S-enantiomer of AMG 487 is the active form of this small molecule inhibitor. These application notes provide a detailed protocol for utilizing the S-enantiomer of AMG 487 in an in vitro cell migration assay to assess its inhibitory effects on CXCR3-mediated chemotaxis.

CXCR3 is activated by three primary chemokine ligands: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[3] The binding of these ligands to CXCR3 on the surface of immune cells, such as T lymphocytes and natural killer (NK) cells, as well as various cancer cells, triggers downstream signaling cascades that lead to cell migration.[3] By blocking this interaction, AMG 487 can effectively inhibit the migration of these cells towards a chemokine gradient.

Data Presentation

Table 1: Inhibition of Ligand Binding to CXCR3 by (±)-AMG 487

| Ligand | IC50 (nM) |

| 125I-IP-10 (CXCL10) | 8.0 |

| 125I-ITAC (CXCL11) | 8.2 |

Table 2: Inhibition of CXCR3-Mediated Cell Migration by (±)-AMG 487

| Chemoattractant | IC50 (nM) |

| IP-10 (CXCL10) | 8 |

| ITAC (CXCL11) | 15 |

| MiG (CXCL9) | 36 |

Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, primarily involving the Phosphoinositide 3-kinase (PI3K)/Akt and Ras/Extracellular signal-regulated kinase (ERK) pathways. These pathways culminate in cytoskeletal rearrangements and the promotion of cell motility, driving the directional migration of the cell towards the chemokine source. AMG 487 acts as a competitive antagonist, binding to CXCR3 and preventing the initiation of this signaling cascade.

Caption: CXCR3 Signaling Pathway Leading to Cell Migration.

Experimental Protocols

The most common in vitro method to assess the effect of compounds on chemotaxis is the Transwell migration assay, also known as the Boyden chamber assay.

Transwell Cell Migration Assay Protocol

This protocol outlines the steps to evaluate the inhibitory effect of AMG 487 (S-enantiomer) on the migration of CXCR3-expressing cells towards a chemokine gradient.

Materials:

-

CXCR3-expressing cells (e.g., activated T-lymphocytes, certain cancer cell lines like melanoma or breast cancer cells)

-

AMG 487 (S-enantiomer)

-

Recombinant human or mouse CXCL9, CXCL10, or CXCL11

-

Transwell inserts (e.g., 6.5 mm diameter with 5 µm or 8 µm pores for a 24-well plate)

-

24-well tissue culture plates

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or Crystal Violet staining solution

-

DMSO (for dissolving AMG 487)

Experimental Workflow:

Caption: Workflow for the Transwell Cell Migration Assay.

Procedure:

-

Cell Preparation:

-

Culture CXCR3-expressing cells to approximately 80% confluency.

-

The day before the assay, starve the cells by replacing the growth medium with a serum-free or low-serum (e.g., 0.1% BSA) medium. This enhances the chemotactic response.

-

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution (for adherent cells) and resuspend them in the same serum-free/low-serum medium at a concentration of 1 x 10^6 cells/mL.

-

-

Preparation of Solutions:

-

Chemoattractant: Prepare a stock solution of the chosen chemokine (CXCL9, CXCL10, or CXCL11) in sterile PBS with 0.1% BSA. Dilute the chemokine in serum-free medium to the desired final concentration (e.g., 10-100 ng/mL) to be added to the lower chamber of the Transwell plate.

-

AMG 487 (S-enantiomer): Prepare a stock solution of AMG 487 (S-enantiomer) in DMSO (e.g., 10 mM). Create a serial dilution of the antagonist in the serum-free cell suspension medium to achieve the desired final concentrations for pre-incubation. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

-

Assay Setup:

-

Add 600 µL of the chemoattractant solution to the lower wells of a 24-well plate. Include a negative control well with serum-free medium only.

-

In separate tubes, pre-incubate the prepared cell suspension with various concentrations of AMG 487 (S-enantiomer) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Place the Transwell inserts into the wells of the 24-well plate.

-

Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) into the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and chemoattractant but typically ranges from 4 to 24 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts from the plate.

-

Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Method A: Crystal Violet Staining

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.

-

Allow the membrane to air dry.

-

Stain the cells by placing the insert in a 0.5% crystal violet solution for 20 minutes.

-

Gently wash the insert in water to remove excess stain.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

-

Method B: Calcein-AM Staining (for live cells)

-

Prepare a standard curve of known cell numbers.

-

Add a Calcein-AM staining solution to the lower chamber containing migrated cells (or a new plate with fresh medium) and incubate according to the manufacturer's instructions.

-

Read the fluorescence on a plate reader. The number of migrated cells can be determined from the standard curve.

-

-

-

Data Analysis:

-

Calculate the percentage of migrating cells for each condition relative to the positive control (chemoattractant without inhibitor).

-

Plot the percentage of migration against the concentration of AMG 487 (S-enantiomer) to determine the IC50 value.

-

Conclusion

The in vitro cell migration assay is a robust method for evaluating the efficacy of CXCR3 antagonists like AMG 487 (S-enantiomer). By following this detailed protocol, researchers can obtain reliable and reproducible data on the dose-dependent inhibition of chemotaxis. This information is invaluable for understanding the mechanism of action of AMG 487 and for the development of novel therapeutics targeting CXCR3-mediated cell migration in various disease contexts.

References

Application Notes and Protocols: Flow Cytometry Analysis of T-cells Treated with AMG 487 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in the trafficking of effector T-cells, particularly T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs), to sites of inflammation.[3][4] As such, CXCR3 is a key therapeutic target in various autoimmune diseases and cancer.[3][5][6] This document provides detailed protocols for the analysis of T-cell responses to the S-enantiomer of AMG 487 using flow cytometry, with a focus on receptor occupancy, T-cell subset analysis, and downstream signaling events.

Mechanism of Action

AMG 487 functions by inhibiting the binding of CXCL10 and CXCL11 to CXCR3, thereby blocking downstream signaling pathways.[1][2] This inhibition has been shown to prevent CXCR3-mediated cell migration and calcium mobilization.[1] Recent structural studies have elucidated the molecular mechanism of how AMG 487 antagonizes CXCR3.[3] By blocking the receptor, AMG 487 can modulate T-cell activation and differentiation, highlighting its immunomodulatory potential.[2][5][7]

Data Presentation

Table 1: In Vitro Activity of AMG 487

| Parameter | Ligand | IC50 Value (nM) | Reference |

| CXCR3 Binding Inhibition | CXCL10 | 8.0 | [1][2] |

| CXCR3 Binding Inhibition | CXCL11 | 8.2 | [1][2] |

| Cell Migration Inhibition | IP-10 (CXCL10) | 8 | [1] |

| Cell Migration Inhibition | ITAC (CXCL11) | 15 | [1] |

| Cell Migration Inhibition | MIG (CXCL9) | 36 | [1] |

| Calcium Mobilization Inhibition | ITAC (CXCL11) | 5 | [1] |

Table 2: Example Flow Cytometry Panel for T-cell Analysis

| Marker | Fluorochrome | Target | Purpose |

| CD3 | APC-H7 | T-cell lineage | Identification of T-cells |

| CD4 | BV786 | T-helper cells | Identification of CD4+ T-cell subset |

| CD8 | BV650 | Cytotoxic T-cells | Identification of CD8+ T-cell subset |

| CXCR3 | PE | Chemokine Receptor | Quantification of receptor expression |

| Anti-AMG 487 (or competitor) | AF488 | Drug Occupancy | Receptor Occupancy Measurement |

| p-ERK1/2 | PerCP-Cy5.5 | Signaling Molecule | Downstream signaling analysis |

| Ki-67 | BV421 | Proliferation marker | Assessment of cell proliferation |

| Live/Dead Stain | e.g., Zombie NIR | Viability | Exclusion of dead cells |

Experimental Protocols

Protocol 1: T-cell Isolation and Culture

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T-cells using a pan-T-cell negative selection kit to obtain a pure population of untouched T-cells.

-

Culture T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Activate T-cells to induce CXCR3 expression by stimulating with anti-CD3/CD28 beads or PHA-L (500 ng/mL) in combination with human IL-2 (50 ng/mL) for 48-72 hours.[8] Quiescent T-cells express low levels of CXCR3, while its expression markedly increases upon activation.[8]

Protocol 2: AMG 487 Treatment and Ligand Stimulation

-

Prepare AMG 487 Stock Solution: Dissolve AMG 487 S-enantiomer in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

-

Treat T-cells with AMG 487: Dilute the AMG 487 stock solution in culture medium to the desired final concentrations (e.g., 1 nM to 1 µM). A dose-response curve is recommended to determine the optimal concentration.

-

Incubate the T-cells with AMG 487 for 1-2 hours at 37°C.

-

Stimulate with CXCR3 Ligand: Following incubation with AMG 487, stimulate the cells with a CXCR3 ligand such as CXCL10 or CXCL11 (e.g., 100 ng/mL) for a predetermined time (e.g., 15-30 minutes for signaling studies, or longer for migration assays) at 37°C.

Protocol 3: Flow Cytometry Staining for Receptor Occupancy

This protocol is adapted from established methods for receptor occupancy assays.[9][10][11]

-

Cell Preparation: After treatment and stimulation, wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Free Receptor Staining: To detect unoccupied CXCR3 receptors, stain the cells with a fluorescently labeled anti-CXCR3 antibody (competitive antibody) for 30 minutes on ice.

-

Total Receptor Staining (Optional): In a separate tube, to measure total CXCR3 expression (both occupied and unoccupied), a non-competitive anti-CXCR3 antibody can be used.

-

Drug-Occupied Receptor Staining: To directly measure AMG 487-bound receptors, a fluorescently labeled anti-drug antibody that specifically recognizes AMG 487 can be utilized.

-

Wash the cells twice with FACS buffer.

-

Surface Marker Staining: Add a cocktail of antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and incubate for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

Viability Staining: Resuspend the cells in PBS and add a viability dye according to the manufacturer's instructions.

-

Fixation and Permeabilization (for intracellular targets): If analyzing intracellular signaling molecules like p-ERK1/2, fix and permeabilize the cells using appropriate buffers.

-

Intracellular Staining: Stain for intracellular targets for 30-45 minutes at room temperature.

-

Final Wash and Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

Mandatory Visualizations

Caption: CXCR3 signaling pathway and the inhibitory action of AMG 487.

Caption: Flow cytometry experimental workflow for AMG 487 analysis.

Caption: Logical relationship in a competitive receptor occupancy assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Immunological Effects of CXCR3 Inhibitor AMG487 on Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xtalks.com [xtalks.com]

- 11. research.rug.nl [research.rug.nl]

In Vivo Administration of AMG 487 S-enantiomer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] The S-enantiomer of AMG 487 demonstrates high-affinity binding to CXCR3, effectively blocking the interaction with its cognate ligands, CXCL9, CXCL10 (IP-10), and CXCL11 (I-TAC).[1] This inhibition disrupts the downstream signaling cascades that mediate the recruitment of activated T cells and other immune cells to sites of inflammation. Consequently, the AMG 487 S-enantiomer is a valuable tool for investigating the role of the CXCR3 signaling axis in various pathological conditions, including autoimmune diseases, inflammatory disorders, and cancer metastasis.

This document provides detailed application notes and protocols for the in vivo administration of the AMG 487 S-enantiomer to facilitate preclinical research.

Mechanism of Action

AMG 487 is a non-competitive antagonist that binds to a pocket within the transmembrane domains of CXCR3. This binding stabilizes the receptor in an inactive conformation, preventing the conformational changes required for G-protein coupling and subsequent intracellular signaling upon ligand binding. The primary mechanism of action involves the inhibition of CXCR3-mediated cell migration and calcium mobilization in response to its chemokine ligands.

Data Presentation

In Vitro Activity of AMG 487

| Ligand | Assay | IC50 (nM) |

| CXCL10 (IP-10) | Binding Inhibition | 8.0 |

| CXCL11 (I-TAC) | Binding Inhibition | 8.2 |

| CXCL10 (IP-10) | Cell Migration | 8 |

| CXCL11 (I-TAC) | Cell Migration | 15 |

| CXCL9 (Mig) | Cell Migration | 36 |

| CXCL11 (I-TAC) | Calcium Mobilization | 5 |

Note: Data represents the activity of the racemic AMG 487, which is expected to be primarily attributed to the S-enantiomer.

In Vivo Efficacy of AMG 487 in Murine Models

| Model | Dosing | Route | Key Findings |

| Collagen-Induced Arthritis | 5 mg/kg, every 48h | Intraperitoneal | Decreased clinical scores and histological inflammation.[2][3] |

| Experimental Autoimmune Prostatitis | Not specified | Not specified | Ameliorated inflammatory changes and pelvic pain.[4] |

| Diabetic Retinopathy | Not specified | Not specified | Alleviated blood-retinal barrier disruption.[5] |

| Cancer Metastasis (Breast) | 5 mg/kg, twice daily | Subcutaneous | Inhibited experimental lung metastasis. |

Signaling Pathway

The binding of chemokines such as CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor activates several downstream signaling pathways. These pathways are crucial for orchestrating immune cell trafficking, activation, and effector functions. AMG 487 S-enantiomer, by blocking the initial ligand-receptor interaction, inhibits these subsequent signaling events.

Experimental Protocols

Formulation of AMG 487 S-enantiomer for In Vivo Administration

Materials:

-

AMG 487 S-enantiomer powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Prepare a stock solution: Dissolve the AMG 487 S-enantiomer powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[6] Ensure complete dissolution by vortexing. Gentle heating or sonication may be used if necessary.

-

Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for AMG 487 is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[6]

-

Formulate the final solution: Add the required volume of the AMG 487 S-enantiomer stock solution to the vehicle to achieve the desired final concentration for injection. For example, to prepare a 2 mg/mL working solution using a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline:

-

For a 1 mL final volume, take 50 µL of a 40 mg/mL DMSO stock solution.

-

Add 300 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween 80 and mix until the solution is clear.

-

Add 600 µL of saline or PBS and vortex to ensure a homogenous solution.

-

-

Administration: The formulated solution should be prepared fresh on the day of use and administered to the animals via the desired route (e.g., intraperitoneal or subcutaneous injection).

In Vivo Administration Protocol (Murine Model of Inflammation)

Animal Model:

-

Collagen-induced arthritis (CIA) in DBA/1J mice is a commonly used model to assess the anti-inflammatory effects of CXCR3 antagonists.[2]

Materials:

-

AMG 487 S-enantiomer, formulated as described above.

-

Sterile syringes and needles (e.g., 27-gauge).

-

Animal handling equipment.

Protocol:

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Induction of Disease: Induce the disease model according to the established protocol (e.g., immunization with type II collagen for CIA).

-

Dosing Regimen:

-

Dose: A typical effective dose of AMG 487 in mice is 5 mg/kg.[2][3]

-

Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes.

-

Frequency: Administer the formulated AMG 487 S-enantiomer or vehicle control every 48 hours, starting from a predetermined time point relative to disease induction (e.g., from day 21 to day 41 in the CIA model).[2]

-

-

Monitoring and Assessment:

-

Monitor the animals regularly for clinical signs of the disease (e.g., paw swelling in the CIA model).

-

At the end of the study, collect relevant tissues (e.g., paws, spleen, lymph nodes) for histological analysis, flow cytometry, and/or gene expression studies to assess the therapeutic efficacy of the AMG 487 S-enantiomer.

-

Concluding Remarks

The AMG 487 S-enantiomer is a powerful research tool for dissecting the in vivo roles of the CXCR3 signaling pathway. The protocols and data presented here provide a comprehensive guide for its use in preclinical research. Adherence to appropriate formulation and administration procedures is critical for obtaining reliable and reproducible results. Researchers should optimize the dosing regimen and route of administration based on the specific animal model and experimental objectives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blocking CXCR3 with AMG487 ameliorates the blood-retinal barrier disruption in diabetic mice through anti-oxidative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMG 487 (S-enantiomer) | TargetMol [targetmol.com]

Application Notes and Protocols for Studying Cancer Metastasis In Vivo with AMG 487, a CXCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary driver of cancer-related mortality. The intricate process of tumor cell dissemination is orchestrated by a complex interplay of signaling molecules, including chemokines and their receptors. The chemokine receptor CXCR3 has emerged as a significant player in promoting the metastasis of various cancers, including breast cancer, osteosarcoma, and colorectal cancer, to distant organs such as the lungs.[1][2] AMG 487 is a potent and selective antagonist of CXCR3, inhibiting the binding of its ligands, CXCL10 and CXCL11, with IC50 values of 8.0 nM and 8.2 nM, respectively.[1][3][4][5] This document provides detailed application notes and protocols for utilizing AMG 487, and its S-enantiomer, to investigate the role of the CXCR3 signaling axis in cancer metastasis in vivo.